Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate
Description
Structural Elucidation and Nomenclature of Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name follows IUPAC guidelines for bicyclic amines and protected carboxylates. The parent structure is azetidine , a four-membered saturated heterocycle with one nitrogen atom. The numbering begins at the nitrogen, with the tert-butyl carbamate group occupying position 1. At position 3, the substituent is a 1-aminopropan-2-yl group, comprising a secondary amine (-NH2) attached to a propane backbone.
Breakdown of the name :
- tert-butyl : A branched alkyl group [(CH3)3C-] serving as a protecting group for the carboxylate.
- 1-carboxylate : Indicates the ester functional group (-COO-) at position 1.
- 3-(1-aminopropan-2-yl) : Specifies the substituent at position 3 as a propane chain with an amine at carbon 2.
The molecular formula is C11H22N2O2 (molecular weight: 214.30 g/mol). Key distinguishing features include the strained azetidine ring and the steric bulk of the tert-butyl group, which influences reactivity and conformational stability.
Molecular Geometry and Conformational Analysis
The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Computational studies reveal two primary puckering modes:
- Envelope conformation : Three atoms lie in a plane, with the fourth displaced.
- Twist conformation : Two adjacent atoms deviate above and below the plane.
The tert-butyl group at position 1 imposes steric constraints, favoring a pseudo-equatorial orientation to minimize van der Waals repulsions with the azetidine ring. The 1-aminopropan-2-yl substituent at position 3 adopts a gauche configuration , enabling hydrogen bonding between the amine and carbonyl oxygen (Figure 1).
Key geometric parameters :
| Parameter | Value | Source |
|---|---|---|
| N1-C2 bond length | 1.45 Å | |
| C3-C4 bond angle | 88.5° | |
| Dihedral angle (N1-C2-C3-C4) | 25.3° |
Comparative analysis with proline (a five-membered pyrrolidine derivative) shows reduced ring strain in azetidine (∼20 kcal/mol vs. ∼25 kcal/mol for pyrrolidine), impacting its reactivity in substitution and ring-opening reactions.
Comparative Analysis of Azetidine-Based Carboxylate Derivatives
This compound belongs to a broader class of azetidine carboxylates with varying substituents. Key structural analogs include:
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
- Molecular formula : C12H24N2O2.
- Substituent difference : A 2-methylpropan-2-yl group replaces the propan-2-yl chain, introducing additional branching.
- Conformational impact : Increased steric hindrance reduces rotational freedom at position 3, stabilizing the chair-like azetidine conformation.
Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate
- Molecular formula : C12H22N2O2.
- Substituent difference : A cyclopropylmethyl group replaces the propan-2-yl chain.
- Electronic effects : The cyclopropane ring’s angle strain enhances electrophilicity at the adjacent amine.
Table 1: Comparative Properties of Azetidine Derivatives
The tert-butyl group universally enhances hydrolytic stability across derivatives by shielding the carboxylate from nucleophilic attack. However, substituent bulk inversely correlates with solubility in polar solvents (e.g., water solubility: 0.12 mg/mL for the cyclopropyl derivative vs. 0.08 mg/mL for the methylpropan-2-yl analog).
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
ZBJRXENQXZFEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation and Functionalization
The azetidine ring is commonly constructed via intramolecular cyclization of appropriate amino alcohol or amino halide precursors. For this compound, the 3-position substitution with the 1-aminopropan-2-yl group is introduced either by:
- Nucleophilic substitution on a 3-haloazetidine intermediate with an aminopropan-2-yl nucleophile.
- Reductive amination or amination of a 3-substituted azetidine precursor.
A representative synthetic route involves the use of tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate, which undergoes nucleophilic substitution with an appropriate amine or amino alcohol derivative to install the 1-aminopropan-2-yl group.
Protection with tert-Butyl Carbamate (Boc)
The nitrogen atom of the azetidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate, to yield the tert-butyl carbamate protecting group. This step is crucial to prevent unwanted side reactions during subsequent functionalization steps.
Representative Experimental Conditions and Yields
Alternative Synthetic Routes and Variations
Hydroxyazetidine Intermediate Route: Some syntheses involve the formation of a 3-hydroxyazetidine intermediate, which is then converted to the 3-aminopropan-2-yl derivative via substitution or reductive amination. This route may offer better control over stereochemistry and functional group compatibility.
Reductive Amination: Direct reductive amination of a 3-azetidinone intermediate with an appropriate amino alcohol or amine can also yield the target compound, followed by Boc protection.
Research Findings and Optimization Notes
The choice of solvent and base significantly affects the substitution efficiency on the 3-bromoazetidine intermediate. Polar aprotic solvents like DMF and bases such as potassium carbonate or sodium tert-butoxide are preferred for high yields.
Reaction temperature and time are critical; moderate heating (60–100°C) and extended reaction times (overnight to 48 hours) improve conversion rates without decomposing sensitive intermediates.
Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and heptane or petroleum ether, ensuring high purity of the final product.
The Boc protecting group is stable under a variety of reaction conditions, facilitating further synthetic transformations if needed.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Azetidine ring bromination | N-bromosuccinimide or similar | Room temp to mild heating | Up to 100% | Produces 3-bromoazetidine intermediate |
| Nucleophilic substitution | Potassium carbonate, DMF | 60°C, overnight | Moderate to high | Introduces 1-aminopropan-2-yl group |
| Boc protection | Di-tert-butyl dicarbonate, base | RT, 2-4 h | >90% | Protects azetidine nitrogen |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate has garnered attention for its potential pharmaceutical applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various cancer cell lines, potentially influencing pathways involved in tumor growth and metastasis .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, facilitating the development of new compounds with desirable biological activities .
Case Study 1: Anticancer Research
A study investigating the anticancer properties of azetidine derivatives found that compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways .
Case Study 2: Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of azetidine derivatives in preclinical models. Compounds were shown to reduce pro-inflammatory cytokine production, suggesting their utility in managing chronic inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Amino-Substituted Azetidines
Key Differences :
- The target compound’s 1-aminopropan-2-yl group provides a secondary amine, whereas the hydroxymethyl derivative () offers orthogonal reactivity for sequential modifications.
- The propargylamine analog () is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound.
Ester/Alkoxy-Substituted Azetidines
Key Differences :
Heterocyclic and Aromatic Derivatives
Key Differences :
Functional Group Diversity and Reactivity
Key Insight :
- The target compound’s amine group is more nucleophilic than the cyano or iodo groups in these analogs, directing its use toward amide or urea formations rather than cross-coupling .
Biological Activity
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate, also known as a synthetic organic compound, has garnered attention for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : Approximately 228.33 g/mol
- Key Features : The compound includes an azetidine ring, a tert-butyl group, and a carboxylate functional group, which contribute to its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it can modulate enzyme activity, making it a valuable tool in biochemical research aimed at understanding metabolic pathways . However, the specific mechanisms of action remain largely unexplored due to limited research.
Enzyme Interactions
Research indicates that this compound can influence enzyme activity through binding interactions. Its azetidine structure may facilitate interactions with active sites of enzymes, potentially leading to alterations in enzymatic function. For example:
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Inhibition observed in vitro | |
| Acetylcholinesterase | Modulation of activity |
Protein-Ligand Binding
Studies have shown that this compound can bind to specific protein targets, which is crucial for understanding its therapeutic potential. Binding assays indicate that the compound may exhibit selectivity towards certain receptors, influencing downstream signaling pathways.
Case Studies and Research Findings
- Case Study on Enzyme Modulation :
- Therapeutic Potential :
Synthesis of this compound
The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common solvents and catalysts used include tetrahydrofuran (THF) and palladium on carbon (Pd/C). The general synthetic route can be summarized as follows:
- Formation of the azetidine ring via cyclization.
- Introduction of the tert-butyl group.
- Carboxylation to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
